molecular formula C42H72O13 B12366059 Pseudoginsenoside Rg3

Pseudoginsenoside Rg3

Cat. No.: B12366059
M. Wt: 785.0 g/mol
InChI Key: SYVULVCIDUGXBU-HAUWQUGRSA-N
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Description

Pseudoginsenoside Rg3 is a naturally occurring compound found in the roots of Panax ginseng, a traditional medicinal herb widely used in Asian countries. It belongs to the class of ginsenosides, which are triterpene saponins known for their diverse pharmacological activities. This compound has gained significant attention due to its potential therapeutic effects, including anti-inflammatory, anti-tumor, and immune-boosting properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pseudoginsenoside Rg3 can be synthesized through a series of chemical reactions involving the hydrolysis of ginsenoside Rb1. The process typically involves the use of specific enzymes or acidic conditions to cleave the glycosidic bonds in ginsenoside Rb1, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound often involves the steaming and drying of white ginseng. The ginseng is steamed in a hermetically sealed container at 98°C for 30 hours, dried, and then further processed by steaming for another 30-45 hours. This method selectively increases the content of this compound along with other minor ginsenosides .

Chemical Reactions Analysis

Types of Reactions

Pseudoginsenoside Rg3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its pharmacological properties .

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired transformations .

Major Products Formed

The major products formed from the chemical reactions of this compound include various derivatives with enhanced biological activities. For example, oxidation of this compound can lead to the formation of compounds with improved anti-tumor properties .

Mechanism of Action

The mechanism of action of pseudoginsenoside Rg3 involves its interaction with multiple molecular targets and pathways. It exerts its effects by modulating signaling pathways such as the PI3K/AKT/mTOR pathway, which is involved in cell survival and proliferation. Additionally, this compound can inhibit the nuclear factor kappa B (NF-κB) signaling pathway, leading to reduced inflammation and enhanced apoptosis in cancer cells .

Comparison with Similar Compounds

Pseudoginsenoside Rg3 is unique among ginsenosides due to its specific structural features and pharmacological activities. Similar compounds include:

Compared to these compounds, this compound stands out for its ability to modulate multiple signaling pathways and its potential in treating a wide range of diseases .

Properties

Molecular Formula

C42H72O13

Molecular Weight

785.0 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(E)-6-hydroxy-6-methylhept-2-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C42H72O13/c1-21(10-9-14-38(2,3)51)22-11-16-42(8)29(22)23(45)18-27-40(6)15-13-28(39(4,5)26(40)12-17-41(27,42)7)54-37-35(33(49)31(47)25(20-44)53-37)55-36-34(50)32(48)30(46)24(19-43)52-36/h10,22-37,43-51H,9,11-20H2,1-8H3/b21-10+/t22-,23-,24-,25-,26+,27-,28+,29+,30-,31-,32+,33+,34-,35-,36+,37+,40+,41-,42-/m1/s1

InChI Key

SYVULVCIDUGXBU-HAUWQUGRSA-N

Isomeric SMILES

C/C(=C\CCC(C)(C)O)/[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C

Canonical SMILES

CC(=CCCC(C)(C)O)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C

Origin of Product

United States

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